molecular formula C12H14O2 B2947123 5-Methyl-2-propyl-1-benzofuran-3-one CAS No. 1195510-16-7

5-Methyl-2-propyl-1-benzofuran-3-one

Cat. No. B2947123
CAS RN: 1195510-16-7
M. Wt: 190.242
InChI Key: QFMPJDSBXOAFFD-UHFFFAOYSA-N
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Description

5-Methyl-2-propyl-1-benzofuran-3-one is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively. For example, benzofuran compounds undergo palladium-catalyzed cross-coupling reactions . Also, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

Advantages and Limitations for Lab Experiments

Valerophenone is a widely used building block in the synthesis of various drugs, making it a valuable tool for pharmaceutical research. Its anxiolytic, sedative, and anticonvulsant properties also make it a useful compound for studying the mechanisms underlying these neurological disorders. However, the compound may have limitations in terms of its specificity and selectivity for particular targets, and its effects may vary depending on the dose and route of administration.

Future Directions

There are several potential future directions for research on 5-Methyl-2-propyl-1-benzofuran-3-onee. One area of interest is the development of more specific and selective compounds that target particular neurotransmitter systems in the brain. Another area of interest is the investigation of 5-Methyl-2-propyl-1-benzofuran-3-onee as a potential treatment for other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the compound's effects and to optimize its therapeutic potential.

Synthesis Methods

Valerophenone can be synthesized through various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of propionic acid with benzene in the presence of a Lewis acid catalyst. Another method involves the reaction of 3-methyl-2-butanone with benzene in the presence of an acid catalyst, followed by oxidation of the resulting product to yield 5-Methyl-2-propyl-1-benzofuran-3-onee.

Scientific Research Applications

Valerophenone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and epilepsy. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties in animal models. In addition, 5-Methyl-2-propyl-1-benzofuran-3-onee has been investigated for its potential as a treatment for alcohol withdrawal syndrome.

Safety and Hazards

Benzofuran compounds may have certain hazards. For example, 3-Methylbenzofuran has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

5-methyl-2-propyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-4-11-12(13)9-7-8(2)5-6-10(9)14-11/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMPJDSBXOAFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)C2=C(O1)C=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1195510-16-7
Record name 5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one
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